1-(3-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide
Overview
Description
1-(3-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide is a complex heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a thieno[3,4-d]imidazole core, which is known for its biological activity and versatility in chemical reactions.
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar heterocyclic structure with our compound, are of wide interest due to their diverse biological and clinical applications . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives, which share a similar structure, have been found to interact with various cellular targets, leading to changes in cell biology . The compound’s interaction with its targets could potentially lead to similar changes.
Biochemical Pathways
Given the broad pharmacological spectrum of indole derivatives , it can be inferred that the compound may affect multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.
Pharmacokinetics
The molecular weight of the compound is 17862 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Indole derivatives are known to exhibit various biologically vital properties , suggesting that the compound may have similar effects at the molecular and cellular level.
Action Environment
Safety data sheets suggest that the compound should be handled with care, using dry chemical, carbon dioxide, or alcohol-resistant foam in case of fire , indicating that certain environmental conditions may affect its stability.
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
Formation of the thieno[3,4-d]imidazole core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and α-haloketones.
Introduction of the 3-chlorophenyl group: This step usually involves nucleophilic substitution reactions where the 3-chlorophenyl group is introduced onto the imidazole ring.
Oxidation and thiolation: The final steps involve oxidation to introduce the sulfone group and thiolation to add the thiol functionality.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(3-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfone group can be reduced to sulfides under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide has found applications in various scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an antimicrobial, antiviral, or anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar compounds to 1-(3-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide include:
1-(3-chlorophenyl)imidazole: Known for its antimicrobial properties.
1-(3-chlorophenyl)-1H-imidazole-2-thiol: Shares structural similarities and potential biological activities.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Another heterocyclic compound with potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups that confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S2/c12-7-2-1-3-8(4-7)14-10-6-18(15,16)5-9(10)13-11(14)17/h1-4,9-10H,5-6H2,(H,13,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUSUEMCZPTJJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=S)N2)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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